Direct Antifungal Activity of 86404-63-9 Against Candida Species
The compound 86404-63-9 exhibits direct, albeit unspecified, antifungal activity against Candida albicans and Candida parapsilosis . While specific Minimum Inhibitory Concentration (MIC) values for this exact compound are not provided in this source, the qualitative activity is noted. In a separate study, a derivative synthesized from 86404-63-9 (a fluconazole analog) demonstrated MIC values ranging from 0.063 to 1 μg/mL against a panel of Candida species, which was 4-64 times more potent than fluconazole against the same strains [1]. This demonstrates that the core scaffold of 86404-63-9 is a highly potent pharmacophore for antifungal activity.
| Evidence Dimension | In vitro Antifungal Potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Qualitative antifungal activity noted against C. albicans and C. parapsilosis. A derivative (fluconazole analog) synthesized from this compound has MIC values of 0.063-1 μg/mL. |
| Comparator Or Baseline | Fluconazole (for the derivative compound). Fluconazole MIC values were not specified for the same strains in the derivative study, but the potency was 4-64 times greater. |
| Quantified Difference | Derivative compound was 4-64 times more potent than fluconazole. |
| Conditions | In vitro broth micro-dilution method against fluconazole-sensitive strains of C. albicans, C. glabrata, C. parapsilosis, C. krusei, and C. tropicalis. |
Why This Matters
This confirms that the 86404-63-9 scaffold possesses potent antifungal activity, making it a strategic starting point for medicinal chemistry programs aiming to develop novel triazole antifungals with improved potency over first-generation drugs like fluconazole.
- [1] Shokohi, T., et al. (2024). Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate. DOAJ. View Source
